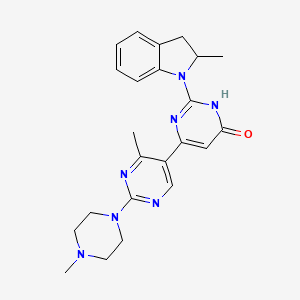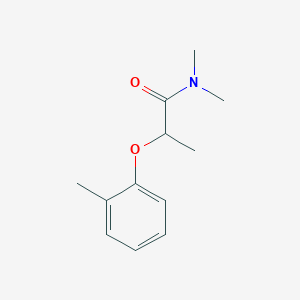![molecular formula C14H15N3O2 B6025643 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide](/img/structure/B6025643.png)
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide is an organic compound with a complex structure that includes a pyrrole ring and a phenoxy group
Vorbereitungsmethoden
The synthesis of 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with 2-aminopyrrole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(4-chlorophenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide: This compound has a chlorine atom instead of a methyl group, which can alter its chemical properties and biological activity.
2-(4-methoxyphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide: The presence of a methoxy group instead of a methyl group can affect its solubility and reactivity.
These comparisons highlight the uniqueness of 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide in terms of its specific functional groups and their influence on its chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11-4-6-13(7-5-11)19-10-14(18)17-16-9-12-3-2-8-15-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLHRZNOGBNCGI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6025560.png)

![[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6025574.png)
![4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B6025579.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6025580.png)
![4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6025602.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide](/img/structure/B6025609.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6025612.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]butanamide](/img/structure/B6025617.png)
![Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate](/img/structure/B6025625.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B6025635.png)
![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)

![N-[5-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6025667.png)
